molecular formula C13H17BrN2O B5536133 5-bromo-N-cyclohexyl-N-methylnicotinamide

5-bromo-N-cyclohexyl-N-methylnicotinamide

Cat. No. B5536133
M. Wt: 297.19 g/mol
InChI Key: AYFJHEKAAXEAMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves key steps such as bromination, methylation, and the formation of nicotinamide derivatives. For example, the synthesis of 5-methyl-3-(bromomethyl)pyridine, a related compound, is achieved through a process starting from 5-methylnicotinic acid, demonstrating a method that is both efficient and environmentally friendly (Jianyu Guo, Yan Lu, J. Wang, 2015). Such methodologies could be adapted for the synthesis of 5-Bromo-N-cyclohexyl-N-methylnicotinamide, utilizing cyclohexyl and methyl groups as substituents.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and DFT studies. These techniques provide insights into the compound's geometric configuration, electron distribution, and intermolecular interactions. For example, structural determination via X-ray diffraction and spectroscopic methods can elucidate the arrangement of bromo, cyclohexyl, and methyl groups within the nicotinamide framework, as seen in related studies (T. Pal et al., 2021).

Chemical Reactions and Properties

Nicotinamide derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of a bromo group can facilitate substitution reactions, while the cyclohexyl and methyl groups may influence the compound's reactivity and selectivity. For instance, bromination reactions of cyclohexene derivatives reveal the influence of substituents on reaction pathways and product distribution (G. Bellucci, F. Marioni, A. Marsili, 1972).

Physical Properties Analysis

The physical properties of 5-Bromo-N-cyclohexyl-N-methylnicotinamide, such as melting point, solubility, and crystalline structure, can be inferred from similar compounds. These properties are critical for understanding the compound's behavior in different environments and applications. Analysis of related compounds like 2-bromo-4-chloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dienone provides insights into how substitutions affect physical characteristics (T. Pal et al., 2021).

Scientific Research Applications

Alternatives to Methyl Bromide Treatments

Research has explored alternatives to methyl bromide, a widely used fumigant with applications ranging from pest control in agriculture to quarantine treatments due to its ozone-depleting effects. Alternatives include physical control methods and other chemical fumigants like phosphine, suggesting a potential area for exploring the application of compounds like 5-bromo-N-cyclohexyl-N-methylnicotinamide in similar contexts (Fields & White, 2002).

Methyl Bromide's Role and Alternatives in Agriculture

The phase-out of methyl bromide due to environmental concerns has prompted research into alternatives for pre-plant and post-harvest pest control. The focus on developing alternatives for high-value crops indicates an ongoing need for effective and environmentally safe compounds, which may include exploring the efficacy of new nicotinamide derivatives (Schneider et al., 2003).

Synthesis and Application of Methylpyridine Compounds

Research on the synthesis of 5-methyl-3-(bromomethyl)pyridine, a key intermediate in the synthesis of certain drugs, demonstrates interest in brominated nicotinamide compounds. This could hint at methods for synthesizing and potentially applying 5-bromo-N-cyclohexyl-N-methylnicotinamide in pharmaceutical contexts (Guo, Lu, & Wang, 2015).

Therapeutic Potential of Methylnicotinamide Derivatives

The therapeutic potential of 1-methylnicotinamide against acute gastric lesions indicates that derivatives of nicotinamide can have significant biomedical applications. This opens the possibility of researching similar compounds, including 5-bromo-N-cyclohexyl-N-methylnicotinamide, for their therapeutic efficacy (Brzozowski et al., 2008).

properties

IUPAC Name

5-bromo-N-cyclohexyl-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-16(12-5-3-2-4-6-12)13(17)10-7-11(14)9-15-8-10/h7-9,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFJHEKAAXEAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclohexyl-N-methylpyridine-3-carboxamide

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